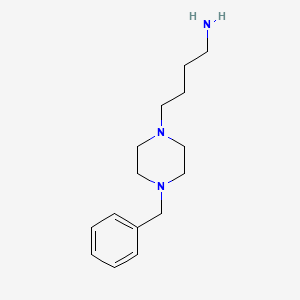

1-Benzyl-4-(4-aminobutyl)piperazine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(4-benzylpiperazin-1-yl)butan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25N3/c16-8-4-5-9-17-10-12-18(13-11-17)14-15-6-2-1-3-7-15/h1-3,6-7H,4-5,8-14,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CELVPVTXKMNJMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCCN)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80556752 | |

| Record name | 4-(4-Benzylpiperazin-1-yl)butan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80556752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4487-05-2 | |

| Record name | 4-(4-Benzylpiperazin-1-yl)butan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80556752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-benzylpiperazin-1-yl)butan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Transformations of 1 Benzyl 4 4 Aminobutyl Piperazine and Its Analogues

Rational Design and Synthesis Strategies for the Piperazine (B1678402) Core

The piperazine ring is a common motif in a vast number of biologically active compounds and approved drugs, valued for its unique structural and physicochemical properties. rsc.orgmdpi.com The two nitrogen atoms within the six-membered ring can be functionalized, allowing for fine-tuning of the molecule's properties to enhance interaction with biological targets and improve pharmacokinetic profiles. researchgate.netnih.gov The rational design of piperazine-containing molecules often involves considering the piperazine core as a central scaffold to which various functional groups can be attached to modulate activity, solubility, and bioavailability. nih.govnih.gov

Strategic approaches to constructing the piperazine core itself are diverse. One general method involves the sequential double Michael addition of nitrosoalkenes to primary amines, which forms bis(oximinoalkyl)amines. These intermediates then undergo a stereoselective catalytic reductive cyclization of the oxime groups to yield the piperazine ring. researchgate.net This method allows for the conversion of a primary amino group, such as those found in α-amino acids, directly into a piperazine ring, offering a straightforward route to structural modification of bioactive molecules. researchgate.net

Another key strategy involves the palladium-catalyzed cyclization of a propargyl unit with various diamine components. This approach is notable for its ability to generate highly substituted piperazines with excellent regio- and stereochemical control. organic-chemistry.org The versatility of the piperazine structure allows for its easy modification to achieve desired pharmacological activities, making it a cornerstone in the development of novel therapeutic agents. researchgate.net

Stereoselective Synthesis Approaches

The synthesis of enantiomerically pure or diastereomerically enriched piperazine derivatives is of paramount importance, as the stereochemistry of a molecule can profoundly influence its pharmacological activity. Several advanced strategies have been developed to achieve stereoselective control.

A highly effective method is the diastereoselective intramolecular palladium-catalyzed hydroamination reaction. organic-chemistry.orgrsc.org This approach has been successfully used in the modular synthesis of 2,6-disubstituted piperazines. The required aminoalkene substrates are typically prepared from homochiral cyclic sulfamidates, which are themselves derived from amino acids. rsc.org Interestingly, X-ray diffraction studies have revealed that the resulting trans-2,6-disubstituted piperazine ring may adopt a twist-boat conformation over the more common chair conformation to avoid steric strain. rsc.org

The "chiral pool" approach is another powerful strategy, utilizing readily available chiral starting materials like natural amino acids. For instance, cis-2,5-disubstituted homochiral piperazines can be synthesized through the regioselective ring-opening of chiral aziridines (derived from natural amino acids) by natural amino acid methyl ester hydrochlorides. rsc.org Similarly, one-pot three-component reactions involving N-activated aziridines, anilines, and propargyl carbonates can produce highly substituted and functionalizable piperazines with excellent stereoselectivity. acs.org Asymmetric lithiation of N-Boc protected piperazines using reagents like s-BuLi in combination with a chiral ligand such as sparteine (B1682161) also provides a route to enantiopure functionalized piperazines. mdpi.comresearchgate.net

Selective Functionalization and Derivatization at N1 and N4 Positions

The ability to selectively functionalize the N1 and N4 nitrogen atoms of the piperazine ring is critical for creating unsymmetrically substituted derivatives like 1-benzyl-4-(4-aminobutyl)piperazine. The challenge lies in differentiating the two chemically similar secondary amine groups.

A common strategy is the use of a protecting group on one of the nitrogen atoms, allowing for the selective functionalization of the other. The benzyl (B1604629) group itself is an ideal protecting group because it can be easily removed by hydrogenolysis. orgsyn.org This allows for the synthesis of 1-monosubstituted or 1,4-unsymmetrically disubstituted piperazines. orgsyn.org Another approach to achieve mono-alkylation is to use piperazine salts, which can provide excellent yields of the N-monoalkylated product, substantially free of the dialkylated derivative. google.com

For more advanced applications, modern catalytic methods are employed. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a key tool for the N-arylation of piperazines and is widely used in the synthesis of pharmaceutical compounds. researchgate.net Furthermore, photoredox catalysis offers a site-selective approach to the C-H functionalization of the piperazine ring itself, relying on the predictable differentiation of electronically distinct nitrogen centers to guide the reaction. nih.gov

Introduction of the Benzyl Moiety: Alkylation and Arylation Techniques

The introduction of the benzyl group at the N1 position is a fundamental step in the synthesis of the target compound. The most direct method is the reaction of piperazine with benzyl chloride. orgsyn.orgeuropa.eu However, this reaction can lead to a mixture of the starting material, the desired mono-benzylated product (1-benzylpiperazine), and the di-benzylated product (1,4-dibenzylpiperazine), which can be difficult to separate. tandfonline.com

To improve the selectivity for mono-benzylation, the reaction can be carried out using piperazine monohydrochloride or by carefully controlling the stoichiometry and reaction conditions. orgsyn.orgeuropa.eu An improved, metal-free procedure involves the direct benzylation of commercially available piperazine, from which the product can be isolated as the dihydrochloride (B599025) salt in high yield, free of the disubstituted compound. orgsyn.orgresearchgate.net The free base, 1-benzylpiperazine (B3395278), is then liberated by treatment with a base. orgsyn.orgerowid.org

| Reaction | Reactants | Key Conditions | Product | Yield | Reference |

| Mono-benzylation | Piperazine hexahydrate, Piperazine dihydrochloride monohydrate, Benzyl chloride | Ethanol, 65°C | 1-Benzylpiperazine | 65-75% | erowid.org |

| Mono-benzylation | Piperazine, Benzyl chloride | Ethanol, Hydrogen chloride | 1-Benzylpiperazine dihydrochloride | 93-95% | orgsyn.org |

| N-Alkylation | 1-Benzylpiperazine, Substituted benzyl chlorides | K₂CO₃, CH₂Cl₂ | 1-Aralkyl-4-benzylpiperazine hydrochlorides | Good yields | tandfonline.com |

Elaboration of the Aminobutyl Side Chain

With the N1 position protected by the benzyl group, the N4 nitrogen can be functionalized to introduce the 4-aminobutyl side chain. A common and effective method for this type of transformation is reductive amination. This would involve reacting 1-benzylpiperazine with a suitable four-carbon aldehyde bearing a protected amine function, such as 4-(Boc-amino)butanal, in the presence of a reducing agent like sodium triacetoxyborohydride. The final step would be the deprotection of the terminal amino group.

Alternatively, the side chain can be introduced via N-alkylation. This involves reacting 1-benzylpiperazine with a 4-carbon alkyl halide that has a protected amine or a precursor group. For example, alkylation with N-(4-bromobutyl)phthalimide followed by hydrazinolysis (the Gabriel synthesis) would yield the desired aminobutyl side chain. The synthesis of related CXCR4 antagonists has utilized the alkylation of piperazine intermediates with various alkyl bromides to install N-alkyl side chains. nih.gov Another approach could involve the reaction of 1-benzylpiperazine with 4-chlorobutyronitrile, followed by reduction of the nitrile group to the primary amine.

| Reaction Type | Piperazine Intermediate | Side Chain Synthon | Key Steps | Reference |

| Reductive Amination | 1-Benzylpiperazine | 4-(Boc-amino)butanal | 1. Reductive amination 2. Boc deprotection | General Method |

| N-Alkylation | 1-Benzylpiperazine | N-(4-bromobutyl)phthalimide | 1. Alkylation 2. Hydrazinolysis | General Method |

| N-Alkylation/Reduction | 1-Benzylpiperazine | 4-Chlorobutyronitrile | 1. Alkylation 2. Nitrile reduction | General Method |

Synthesis of N-Substituted Piperazine Intermediates (e.g., 1-Benzylpiperazine)

1-Benzylpiperazine is a crucial intermediate, and its efficient synthesis is well-documented. A robust method starts with the preparation of piperazine dihydrochloride from piperazine hexahydrate and hydrogen chloride gas in ethanol. orgsyn.org This salt is then reacted with benzyl chloride. A key advantage of this procedure is that it yields pure 1-benzylpiperazine dihydrochloride, which precipitates from the reaction mixture and is stable for storage. orgsyn.org The free base can be easily obtained by making the solution of the salt alkaline and extracting with an organic solvent. orgsyn.orgerowid.org This method avoids the cumbersome fractional distillation required to separate mixtures of piperazine, mono-, and di-substituted products that can result from direct benzylation of the free base. orgsyn.org

Utilization of Key Precursors (e.g., 1-Benzyl-4-piperidone) in Advanced Synthesis

1-Benzyl-4-piperidone is another highly valuable and versatile precursor in the synthesis of complex piperazine derivatives. chemicalbook.comdtic.mil It can be synthesized through a multi-step process involving a 1,4-addition of benzylamine (B48309) to methyl acrylate, followed by a Dieckmann condensation and subsequent hydrolysis and decarboxylation. chemicalbook.comchemicalbook.com A more direct route is the N-alkylation of 4-piperidone (B1582916) hydrochloride with benzyl bromide in the presence of a base like potassium carbonate. chemicalbook.com

The ketone functionality of 1-benzyl-4-piperidone opens up numerous synthetic possibilities for elaborating the C4 position, which can then be used to install the aminobutyl side chain. For example:

Reductive Amination: The ketone can be reacted with an amine, such as ammonia (B1221849) or a protected amine, in the presence of a reducing agent to form a 4-amino-piperidine derivative.

Wittig Reaction: Reaction with a phosphonium (B103445) ylide, such as (methoxymethyl)triphenylphosphonium (B8745145) chloride, can form an enol ether, which upon hydrolysis yields a piperidine-4-carbaldehyde. chemicalbook.com This aldehyde is a key intermediate for further chain extension.

Shapiro Reaction: This reaction can convert the piperidone into an alkenyllithium species via its tosylhydrazone derivative. This reactive intermediate can then be trapped with various electrophiles to build more complex structures. acs.org

Darzens Condensation: Reaction with ethyl chloroacetate (B1199739) can form a glycidic ester, which can be decarboxylated to form a new aldehyde or ketone. chemicalbook.com

These transformations on the 1-benzyl-4-piperidone core provide advanced routes to a wide array of 4-substituted piperidines, which can be further modified to create analogues of 1-benzyl-4-(4-aminobutyl)piperazine.

Novel Synthetic Routes for Enhanced Yield and Selectivity

The synthesis of 1-Benzyl-4-(4-aminobutyl)piperazine can be approached through several routes, with modern methodologies offering significant advantages over classical methods. A conventional approach involves the initial synthesis of the key intermediate, 1-benzylpiperazine, followed by N-alkylation at the 4-position. An efficient, metal-free synthesis of 1-benzylpiperazine involves the direct benzylation of commercially available piperazine. This intermediate is then typically reacted with a 4-aminobutyl equivalent, often a protected version like N-(4-bromobutyl)phthalimide, followed by a deprotection step to yield the final product.

However, recent innovations have focused on improving the efficiency, selectivity, and modularity of piperazine synthesis. Palladium-catalyzed reactions have emerged as a powerful tool. One novel method involves the palladium-catalyzed decarboxylative cyclization of propargyl carbonates with bis-nitrogen nucleophiles. This approach allows for the modular construction of highly substituted piperazines under mild conditions with low catalyst loadings, offering excellent control over stereochemistry and regiochemistry.

Another area of innovation is the use of photoredox catalysis. Visible-light-promoted reactions, using catalysts like iridium complexes or organic dyes, can facilitate the synthesis of piperazines under mild conditions. For instance, a photoredox-catalyzed decarboxylative annulation between a glycine-based diamine and various aldehydes provides a direct route to C2-substituted piperazines. These methods often exhibit high functional group tolerance and can sometimes be transitioned from batch to continuous flow processes, enhancing their utility. Furthermore, replacing hazardous alkylating agents, such as alkyl halides, with more benign alternatives like alcohols represents a significant step forward in developing safer and more efficient synthetic protocols.

Table 1: Comparison of Synthetic Routes to Substituted Piperazines

| Methodology | Key Reagents/Catalysts | Advantages | Disadvantages | Reference(s) |

|---|---|---|---|---|

| Classical N-Alkylation | 1-Benzylpiperazine, N-(4-bromobutyl)phthalimide | Well-established, straightforward | Use of hazardous alkyl halides, multi-step | |

| Palladium-Catalyzed Cyclization | Propargyl carbonates, diamines, Pd catalyst | Modular, high regio- and stereocontrol, mild conditions, low catalyst loading | Cost of palladium catalyst, requires specialized substrates | |

| Photoredox Catalysis | Aldehydes, diamines, photocatalyst (e.g., Iridium complex) | Mild conditions, high functional group tolerance, potential for flow chemistry | Catalyst can be expensive, may require inert atmosphere | |

| N-Alkylation with Alcohols | Diarylmethylpiperazines, alcohols | Replaces harmful alkyl halides, potentially greener | May require specific catalysts or conditions |

Exploration of Green Chemistry Principles in Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of piperazine derivatives to reduce environmental impact and improve safety. A primary focus has been the replacement of hazardous solvents and reagents. The development of synthetic routes that use alcohols instead of alkyl halides for N-alkylation is a prime example of this trend.

Photoredox catalysis is considered a green methodology as it utilizes light as a renewable energy source and can often be performed under mild conditions. The development of purely organic photocatalysts, such as carbazolyl dicyanobenzene (4CzIPN), further enhances the sustainability of these reactions by avoiding the use of costly and potentially toxic transition metals like iridium.

Other green strategies employed in piperazine synthesis include:

Microwave-assisted synthesis: This technique can significantly reduce reaction times and energy consumption compared to conventional heating.

Multicomponent, one-pot reactions: These reactions improve efficiency and reduce waste by combining multiple synthetic steps into a single operation without isolating intermediates.

Use of green solvents: Researchers are exploring the use of more environmentally friendly solvents to replace commonly used but problematic ones like dichloromethane (B109758) or DMF.

Catalyst-free synthesis: In some cases, reactions can be designed to proceed without a catalyst, simplifying purification and reducing waste.

These approaches collectively contribute to making the synthesis of piperazine analogues like 1-Benzyl-4-(4-aminobutyl)piperazine more sustainable and economically viable.

Chiral Synthesis and Resolution of Enantiomeric Forms

While 1-Benzyl-4-(4-aminobutyl)piperazine itself is an achiral molecule, many of its biologically active analogues possess one or more chiral centers. The synthesis of enantiomerically pure piperazines is therefore of significant importance. Several strategies have been developed to achieve this, broadly categorized as asymmetric synthesis or resolution of racemic mixtures.

Asymmetric synthesis aims to create a specific enantiomer directly. Key approaches include:

Catalytic Asymmetric Hydrogenation: Pyrazin-2-ols can be hydrogenated using a palladium catalyst with a chiral ligand to produce chiral piperazin-2-ones with high enantioselectivity. These intermediates can then be reduced to the corresponding chiral piperazines.

Use of Chiral Auxiliaries: A chiral auxiliary, such as (R)-(−)-phenylglycinol, can be temporarily incorporated into the molecule to direct the stereochemical outcome of a reaction. The auxiliary is then removed in a later step to yield the enantiopure product.

Asymmetric Lithiation: The direct diastereoselective α-C–H lithiation of N-Boc protected piperazines using reagents like s-BuLi in combination with a chiral ligand (e.g., (-)-sparteine) allows for the enantioselective introduction of substituents.

Chiral Pool Synthesis: This method utilizes readily available, inexpensive enantiopure starting materials, such as amino acids, to construct the chiral piperazine core. For example, enantiomerically pure bicyclic piperazines can be derived from L-proline.

The stereochemistry of substituents on the piperazine ring can be critical for biological activity. For example, in a series of piperazinopiperidine-based CCR5 antagonists, the S-configuration of a benzylic substituent on the piperazine ring was found to be essential for potent binding.

Table 2: Methodologies for Chiral Piperazine Synthesis

| Method | Description | Example | Reference(s) |

|---|---|---|---|

| Asymmetric Catalysis | A chiral catalyst creates a stereocenter with high enantioselectivity. | Pd-catalyzed asymmetric hydrogenation of pyrazin-2-ols. | |

| Chiral Auxiliary | A chiral molecule is temporarily attached to guide a stereoselective reaction. | Condensation of (R)-(−)-phenylglycinol with N-Boc glycine. | |

| Chiral Pool Synthesis | Utilizes enantiopure starting materials from nature. | Synthesis of bicyclic piperazines from L-proline. | |

| Asymmetric Lithiation | Deprotonation with a chiral base complex followed by electrophilic quench. | Lithiation of N-Boc piperazine with s-BuLi/(-)-sparteine. |

Scalability Considerations for Research and Preclinical Development

Transitioning a synthetic route from a laboratory bench to a larger, preclinical or industrial scale introduces a new set of challenges. A scalable synthesis must be not only high-yielding but also cost-effective, safe, robust, and reproducible.

Key factors for the scalability of a synthesis for piperazine analogues include:

Cost and Availability of Starting Materials: The starting materials must be commercially available in large quantities at a reasonable cost. The direct benzylation of piperazine, a bulk chemical, is an example of a cost-effective first step.

Reaction Safety and Conditions: Reactions that use highly toxic reagents, generate carcinogenic byproducts (like bis(chloromethyl) ether in some chloromethylation reactions), or require extreme temperatures or pressures are less desirable for scale-up. The optimization of reaction conditions, such as hydroboration and oxidative workups, is crucial for ensuring safety and maximizing throughput.

Process Simplicity and Robustness: A scalable route should have a minimal number of steps and avoid difficult purifications, such as chromatography

Pharmacological Profiling and Elucidation of Mechanism of Action

Receptor Binding and Ligand-Target Interaction Studies

The interaction of 1-Benzyl-4-(4-aminobutyl)piperazine with several important receptor families has been characterized to elucidate its potential mechanism of action.

G-Protein Coupled Receptor (GPCR) Modulation

Research into the histamine (B1213489) receptor affinities of piperazine (B1678402) derivatives has revealed a notable selectivity profile. While some piperazine and piperidine (B6355638) derivatives show high affinity for the histamine H3 receptor (H3R), this is not universally the case. unisi.it For instance, certain piperazine derivatives have been shown to lack significant activity at the H3R. nih.gov In a study of various piperazine derivatives, high selectivity for the human H3R was observed for some compounds, with Ki values in the nanomolar range, while exhibiting significantly lower affinity for H1, H2, and H4 receptors (Ki > 10,000 nM). unisi.it The piperazine moiety itself is a common structural feature in many histamine H3 receptor antagonists. nih.gov Some H3R antagonists with a piperazine core have also been found to possess nanomolar affinity at sigma-1 receptors. unisi.it Functional assays have identified some of these derivatives as potent H3R antagonists. researchgate.net

Table 1: Histamine Receptor Affinities of a Piperazine Derivative

| Receptor | Binding Affinity (Ki) |

|---|---|

| hH1R | > 10,000 nM |

| hH2R | > 100,000 nM |

| hH3R | 3.17 nM |

| hH4R | > 10,000 nM |

Data from a study on a specific piperazine derivative, not 1-Benzyl-4-(4-aminobutyl)piperazine directly, but indicative of the class. unisi.it

The arylpiperazine scaffold is a well-established pharmacophore for ligands of various G-protein coupled receptors, including serotonin (B10506) (5-HT) receptors. mdpi.com Studies on 1-aryl-4-(4-succinimidobutyl)piperazines have shown high affinity for the 5-HT1A receptor subtype, with Ki values ranging from 4 to 44 nM. nih.govresearchgate.net The affinity for other serotonin receptors, such as 5-HT2A and 5-HT7, is influenced by structural modifications to the molecule. nih.govresearchgate.net The high degree of structural conservation among 5-HT receptor subtypes has made the development of highly selective ligands challenging. jci.org However, some arylpiperazine derivatives have demonstrated significant selectivity for specific 5-HT receptor subtypes. nih.govresearchgate.net

Table 2: Serotonin Receptor Affinities of 1-Aryl-4-(4-succinimidobutyl)piperazine Analogs

| Compound | 5-HT1A (Ki, nM) | 5-HT2A (Ki, nM) | 5-HT7 (Ki, nM) |

|---|---|---|---|

| Analog 19 | 44 | High | Moderate |

| Analog 24 | 4 | >100-fold selective | >100-fold selective |

Data from a study on analogs of 1-Benzyl-4-(4-aminobutyl)piperazine. nih.gov

N-phenyl piperazine analogs have been investigated for their affinity and selectivity for dopamine (B1211576) D2 and D3 receptors. nih.govwustl.edu Some of these compounds display high affinity for D3 receptors with moderate selectivity over D2 receptors. nih.govwustl.edu For example, the N-phenyl piperazine analog WC-10 has a high affinity for dopamine D3 receptors. nih.govwustl.edu Studies on other arylpiperazine derivatives, specifically [4-(4-carboxamidobutyl)]-1-arylpiperazines, have also shown varying degrees of affinity and selectivity for D3 versus D2 receptors, with some compounds exhibiting high D3 receptor selectivity. acs.org However, studies on 1-aryl-4-(4-succinimidobutyl)piperazines revealed very low affinity for the D2 receptor, with Ki values in the micromolar range (5.3-31 μM). nih.govresearchgate.net The anxiolytic drug buspirone, which contains a piperazine moiety, has been shown to occupy both D2 and D3 receptors in the human brain, although with modest occupancy at clinical doses. nih.gov

Table 3: Dopamine Receptor Affinities of Piperazine Derivatives

| Compound Class | D2 Receptor Affinity | D3 Receptor Affinity |

|---|---|---|

| 1-Aryl-4-(4-succinimidobutyl)piperazines | Low (Ki = 5.3-31 μM) nih.govresearchgate.net | Not specified |

| N-phenyl piperazine analog (WC-10) | Moderate selectivity for D3 over D2 nih.govwustl.edu | High affinity nih.govwustl.edu |

| [4-(4-Carboxamidobutyl)]-1-arylpiperazines | Varies, some with high D3 selectivity acs.org | High affinity acs.org |

The piperazine ring is a structural element found in some opioid receptor ligands. For instance, the delta opioid receptor agonist SNC-80 contains a piperazine ring. nih.gov However, replacing the piperazine ring in SNC-80 with a piperidine ring containing an exocyclic carbon-carbon double bond resulted in compounds with high affinity and excellent selectivity for the delta opioid receptor as full agonists. nih.gov This suggests that the nature of the heterocyclic ring is a critical determinant of opioid receptor affinity and selectivity. While some opioid receptor ligands are based on a piperazine structure, detailed binding data for 1-Benzyl-4-(4-aminobutyl)piperazine at mu and delta opioid receptors is not extensively documented in the provided search results.

Ion Channel Activity and Allosteric Modulation

The effects of 1-Benzyl-4-(4-aminobutyl)piperazine on ion channels are an important aspect of its pharmacological profile.

Piperazine derivatives have been shown to interact with the human α1β2γ2 GABAA receptor. nih.govresearchgate.net Studies have demonstrated that these compounds can act as antagonists at this receptor. nih.govresearchgate.net For example, 1-benzylpiperazine (B3395278) (BZP) was found to be a GABAA receptor antagonist, although it was the least potent among the tested derivatives. nih.govresearchgate.net GABAA receptors are ligand-gated ion channels that mediate fast inhibitory neurotransmission in the brain. nih.gov The antagonism of these receptors by piperazine derivatives represents a novel mode of action for this class of compounds. nih.govresearchgate.net

Table 4: GABAA Receptor Antagonism by Piperazine Derivatives

| Compound | Potency (based on IC20 values) |

|---|---|

| 1-Benzylpiperazine (BZP) | Lowest among tested derivatives nih.govresearchgate.net |

| Chlorophenylpiperazines | Most potent among tested derivatives nih.govresearchgate.net |

Data from a study on various piperazine derivatives. nih.govresearchgate.net

The α7 nicotinic acetylcholine (B1216132) receptor (nAChR) is a ligand-gated ion channel that has been identified as a therapeutic target. nih.gov Some piperazine-containing compounds have been developed as positive allosteric modulators of the α7 nAChR. nih.gov The α7 nAChR can signal through both ionotropic and metabotropic pathways and can be regulated by a variety of orthosteric and allosteric ligands. nih.govnih.gov While specific data for 1-Benzyl-4-(4-aminobutyl)piperazine is not available in the provided results, the broader class of piperazine derivatives shows interaction with this receptor type.

Enzyme Inhibition and Activation Assays

Monoamine Oxidase (MAO) Inhibition Kinetics

Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the metabolism of monoamine neurotransmitters and are significant targets for the treatment of neurological disorders. nih.govnih.gov While direct kinetic studies on 1-Benzyl-4-(4-aminobutyl)piperazine are not available in the current literature, research on related benzylpiperidine and pyridazinobenzylpiperidine derivatives provides insight into the potential MAO inhibitory activity of this structural class.

A study of pyridazinobenzylpiperidine derivatives revealed that many compounds in this class exhibit a higher degree of inhibition for MAO-B than for MAO-A. nih.gov For instance, the compound designated as S5, which features a benzylpiperidine moiety, was identified as a potent, competitive, and reversible inhibitor of MAO-B. nih.gov The kinetic parameters for two notable derivatives from this study are detailed below. nih.gov

| Compound | MAO-A IC₅₀ (μM) | MAO-B IC₅₀ (μM) | MAO-B Kᵢ (μM) | Selectivity Index (SI) for MAO-B | Inhibition Type |

| S5 | 3.857 | 0.203 | 0.155 ± 0.050 | 19.04 | Competitive |

| S16 | >10 | 0.979 | 0.721 ± 0.074 | >10.21 | Competitive |

Data sourced from a study on pyridazinobenzylpiperidine derivatives. nih.gov

The data indicate that specific substitutions on the benzylpiperidine structure can lead to potent and selective MAO-B inhibition. nih.gov The competitive nature of the inhibition suggests that these compounds vie with the natural substrate for binding at the active site of the enzyme. nih.gov Given the structural presence of a benzylpiperidine core in 1-Benzyl-4-(4-aminobutyl)piperazine, it could plausibly exhibit similar inhibitory activity towards MAO enzymes, although empirical testing is required for confirmation.

Kinesin Spindle Protein (KSP) Inhibition Mechanisms

Kinesin spindle protein (KSP), a motor protein essential for the formation of a bipolar mitotic spindle, is a target in oncology research. There is currently no available scientific literature that establishes a direct inhibitory link between 1-Benzyl-4-(4-aminobutyl)piperazine and KSP.

Research into KSP inhibitors has largely focused on different chemical scaffolds. For example, studies have successfully identified 3,5-diaryl-4,5-dihydropyrazoles as potent and selective inhibitors of KSP. nih.gov X-ray crystallography has shown that these dihydropyrazole compounds function by binding to an allosteric pocket on the KSP enzyme, which is distinct from the binding sites for nucleotides and microtubules. nih.gov This allosteric binding induces a conformational change that inhibits the motor activity of KSP, leading to the formation of aberrant mitotic spindles and subsequent apoptosis in cancer cells. nih.gov Without experimental data, it remains unknown if the 1-Benzyl-4-(4-aminobutyl)piperazine structure could interact with KSP.

Enoyl-ACP Reductase Inhibition and Bacterial Metabolism

Enoyl-acyl carrier protein (ACP) reductase, known as FabI in many bacteria, is a vital enzyme in the fatty acid synthesis II (FAS-II) pathway. nih.govnih.gov This pathway is essential for bacterial survival, making its components attractive targets for the development of new antibacterial agents. nih.govnih.gov

Currently, there is no direct evidence to suggest that 1-Benzyl-4-(4-aminobutyl)piperazine is an inhibitor of enoyl-ACP reductase. The development of inhibitors for this enzyme has focused on other classes of molecules. For instance, high-throughput screening has identified thiopyridine derivatives as effective inhibitors of Escherichia coli ENR (FabI). nih.gov Certain members of this series have demonstrated inhibition of the purified enzyme and corresponding antibacterial activity against gram-positive bacteria like Staphylococcus aureus. nih.gov The mechanism involves the specific disruption of fatty acid biosynthesis, as confirmed by assays showing reduced incorporation of labeled acetate (B1210297) into cellular fatty acids. nih.gov Piperazine derivatives have also been noted for their inhibitory action against InhA, the enoyl-ACP reductase from Mycobacterium tuberculosis. nih.gov

Intracellular Signaling Pathway Perturbations

The potential interaction of 1-Benzyl-4-(4-aminobutyl)piperazine with monoamine oxidase or as a monoamine releasing agent would imply significant perturbations of intracellular signaling pathways.

Inhibition of MAO leads to a primary effect of increasing the intracellular concentrations of monoamine neurotransmitters like serotonin, norepinephrine (B1679862), and dopamine. nih.gov This elevation can, in turn, trigger secondary adaptive changes in the neuron, including feedback mechanisms that may reduce the synthesis of these monoamines. nih.gov Furthermore, the increase in pericellular catecholamines can modulate inflammatory responses through signaling via adrenergic and dopaminergic receptors, which are G-protein coupled receptors that influence downstream effectors like adenylyl cyclase and phospholipase C. nih.gov

As a monoamine releasing agent, the compound would be expected to reverse the action of monoamine transporters (such as DAT, NET, and SERT), leading to an efflux of neurotransmitters from the presynaptic neuron into the synapse. wikipedia.org This process is thought to involve complex intracellular changes, potentially including the activation of protein kinase C (PKC) and calcium/calmodulin-dependent protein kinase II (CaMKII). wikipedia.org The released monoamines then act on postsynaptic receptors, initiating a cascade of downstream signaling events. wikipedia.org

Neuropharmacological Investigations of Central Nervous System Effects

Monoamine Releasing Agent Properties

While direct studies on 1-Benzyl-4-(4-aminobutyl)piperazine are lacking, the structurally similar compound 4-benzylpiperidine (B145979) is known to act as a monoamine releasing agent. It shows a marked preference for the release of dopamine and norepinephrine over serotonin.

Research on 4-benzylpiperidine demonstrates its efficacy as a releaser of norepinephrine, followed by dopamine, with a significantly lower effect on serotonin. wikipedia.org This selectivity suggests a preferential interaction with the norepinephrine transporter (NET) and the dopamine transporter (DAT). The table below summarizes the in vitro monoamine releasing potencies for 4-benzylpiperidine.

| Neurotransmitter | EC₅₀ (nM) |

| Norepinephrine (NE) | 41.4 |

| Dopamine (DA) | 109 |

| Serotonin (5-HT) | 5,246 |

Data for the related compound 4-benzylpiperidine.

The structural similarity between 4-benzylpiperidine and 1-Benzyl-4-(4-aminobutyl)piperazine, specifically the shared benzyl-piperidine/piperazine core, suggests that the latter may also possess monoamine releasing properties. The presence of the aminobutyl side chain on the piperazine ring would likely modify its potency and selectivity profile, a hypothesis that requires experimental validation.

Impact on Neurotransmitter Homeostasis

The piperazine moiety is a common feature in many centrally acting drugs, influencing the balance of neurotransmitters such as serotonin, dopamine, and norepinephrine. nih.govresearchgate.net The nature of the substituents on the two nitrogen atoms of the piperazine ring dictates the specific interaction with various receptors and transporters, leading to a spectrum of pharmacological activities. ijrrjournal.com

For instance, benzylpiperazine (BZP), which shares the benzyl (B1604629) group with the subject compound, is known to stimulate the release and inhibit the reuptake of dopamine, serotonin, and noradrenaline. europa.eu This action leads to increased synaptic concentrations of these key neurotransmitters, resulting in stimulant-like effects. researchgate.net The metabolism of BZP is thought to involve the cytochrome P450 enzyme system, which can be subject to genetic variations, leading to different responses among individuals. europa.eu

Other piperazine derivatives, such as meta-chlorophenylpiperazine (mCPP), exhibit a more direct agonist activity at serotonin receptors. ijrrjournal.comresearchgate.net The diverse pharmacological profiles of piperazine derivatives highlight the significant impact that different chemical modifications can have on their interaction with neurotransmitter systems. ijrrjournal.com These compounds can act as agonists, antagonists, or reuptake inhibitors at various monoamine receptors and transporters. researchgate.net

In Vitro Pharmacodynamic Assessments and Cellular Response Analysis

In vitro studies are crucial for elucidating the specific mechanisms by which a compound exerts its effects at a cellular level. For piperazine derivatives, these assessments often involve receptor binding assays and functional assays on cultured cells.

Research on various piperazine analogues has demonstrated a range of activities. For example, some derivatives have been shown to possess antihistamine and anti-inflammatory properties. In one study, novel piperazine derivatives were evaluated for their ability to inhibit nitrite (B80452) production and the release of tumor necrosis factor-alpha (TNF-α) in a dose-dependent manner. nih.gov Furthermore, certain derivatives have exhibited significant antioxidant activity and have been tested for their effects on the growth of cancer cell lines, such as HepG2 cells. nih.gov

The cellular response to piperazine derivatives can be complex and is highly dependent on the specific chemical structure. For example, the compound 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine, a related piperidine derivative, was found to be a potent and selective inhibitor of acetylcholinesterase (AChE) in in vitro assays, with an IC50 value of 5.7 nM. nih.gov This highlights how modifications to the core structure can direct the compound's activity towards specific cellular targets.

While no specific in vitro pharmacodynamic or cellular response data for 1-Benzyl-4-(4-aminobutyl)piperazine could be identified, the broad range of activities observed for other piperazine derivatives suggests that it could potentially interact with various cellular signaling pathways. The presence of the benzyl group suggests a potential for interaction with monoamine transporters or receptors, while the aminobutyl side chain could confer additional binding properties. Further research, including specific binding assays and cellular function tests, would be necessary to determine the precise pharmacological profile of this particular compound.

Preclinical Biological Activity and Therapeutic Potential Research

Antimicrobial Efficacy Studies

While direct studies on the antimicrobial efficacy of 1-Benzyl-4-(4-aminobutyl)piperazine are not found in the reviewed literature, the piperazine (B1678402) scaffold is a common feature in many compounds investigated for their antimicrobial properties.

Antibacterial Spectrum and Potency against Gram-Positive and Gram-Negative Strains

Research into various benzylpiperazine derivatives has indicated a range of antibacterial activities. For instance, a study on 1-[2-Substituted hydrazine (B178648) carbothioamido]-4-benzyl piperazines demonstrated that these compounds exhibit mild to moderate activity against both Gram-positive and Gram-negative bacteria. jchps.com Another series of compounds, 4-benzyl-piperazinyl-s-triazine derivatives, has also been evaluated for in vivo antibacterial activity against several bacterial strains. researchgate.net

Furthermore, the conjugation of the piperazine moiety with other pharmacologically active groups has been a strategy to enhance antibacterial potency. N,N′-disubstituted piperazines bearing a 1,3,4-thiadiazole (B1197879) moiety have shown significant activity, particularly against Gram-negative bacteria like E. coli. mdpi.com Similarly, N4-substituted piperazinyl norfloxacin (B1679917) derivatives have been designed to exhibit broad-spectrum activity by targeting bacterial DNA gyrase and topoisomerase IV.

It is important to note that these studies are on derivatives and not on 1-Benzyl-4-(4-aminobutyl)piperazine itself. Specific data, such as Minimum Inhibitory Concentration (MIC) values for this particular compound against various bacterial strains, are not available in the surveyed literature.

Antifungal Activity and Selectivity

The potential antifungal activity of piperazine-containing compounds has also been an area of investigation. The aforementioned study on 1-[2-Substituted hydrazine carbothioamido]-4-benzyl piperazines also reported mild antifungal activity for these derivatives. jchps.com The antifungal potential often varies depending on the specific substitutions on the piperazine ring. For example, some N,N′-disubstituted piperazines showed moderate antifungal activity. mdpi.com

Research on compounds isolated from Piper species has also identified molecules with antifungal properties, though these are structurally distinct from 1-Benzyl-4-(4-aminobutyl)piperazine. nih.gov As with the antibacterial data, specific studies detailing the antifungal spectrum and selectivity of 1-Benzyl-4-(4-aminobutyl)piperazine are absent from the available scientific literature.

Antitubercular Activity against Mycobacterium tuberculosis**

The piperazine nucleus has been incorporated into molecules designed to combat Mycobacterium tuberculosis. For example, a piperidinol-containing molecule has been shown to be active against M. tuberculosis by inhibiting the mycolic acid flippase activity of MmpL3. nih.gov Additionally, certain nitro-containing compounds, including some with a piperazine moiety, have demonstrated efficacy in reducing the bacterial load in murine models of tuberculosis. nih.gov

However, direct evaluation of 1-Benzyl-4-(4-aminobutyl)piperazine for its antitubercular activity, including the determination of its MIC against M. tuberculosis, has not been reported in the reviewed scientific papers.

Anticancer Research Applications

The piperazine scaffold is a recurring motif in the design of potential anticancer agents.

Cytotoxicity against Various Cancer Cell Lines

Several studies have highlighted the cytotoxic potential of various piperazine derivatives against a range of cancer cell lines. For instance, a series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives demonstrated significant cell growth inhibitory activity against liver, breast, colon, gastric, and endometrial cancer cell lines. nih.gov These findings underscore the potential of the piperazine core in the development of new anticancer drugs.

Despite the promising results with related compounds, there is no specific data available in the public domain regarding the cytotoxicity of 1-Benzyl-4-(4-aminobutyl)piperazine, such as its half-maximal inhibitory concentration (IC50) values against different cancer cell lines.

Modulating Immune Responses via Toll-like Receptor (TLR) Agonism

Toll-like receptors (TLRs) are key components of the innate immune system, and their activation can lead to potent anti-tumor immune responses. TLR agonists are therefore of significant interest in cancer immunotherapy. nih.gov The co-engagement of TLR4 with other receptors like Nucleotide-Binding Oligomerization Domain 1 (NOD1) has been shown to promote a non-specific immune response against cancer cells. nih.gov

While the piperazine structure is found in some molecules that interact with the immune system, there is no published research specifically investigating 1-Benzyl-4-(4-aminobutyl)piperazine as a Toll-like Receptor agonist. Its ability to modulate immune responses via this pathway remains to be determined.

Antiviral Activity Profiling

Research into the antiviral properties of piperazine derivatives has identified promising candidates with broad-spectrum activity. While direct studies on 1-Benzyl-4-(4-aminobutyl)piperazine are limited in the provided results, related piperazine compounds have demonstrated significant antiviral effects. For instance, a study on small heterocyclic molecules like piperazine highlighted their potential as pharmacotherapeutic agents that can bind to the hydrophobic pocket of viral capsid proteins, offering a new avenue for therapeutic intervention. nih.gov This research revealed that piperazine binds to the conserved hydrophobic pocket of the Aura virus capsid protein and showed through molecular docking that it has a higher affinity for the Chikungunya virus capsid protein. nih.gov This suggests that piperazine and its derivatives could serve as a scaffold for designing new antiviral drugs against alphaviruses. nih.gov

Furthermore, a screening of a repurposing library identified eight compounds, including some with a piperazine core, that exhibited broad-spectrum and potent antiviral activities against currently circulating H1N1 and H3N2 influenza A viruses, as well as influenza B viruses. nih.gov These compounds were found to inhibit viral genome replication and gene transcription without affecting host cellular RNA polymerase II activities. nih.gov The findings suggest that these compounds could be valuable for treating influenza viral infections and provide insights into cellular pathways essential for viral replication. nih.gov

Table 1: Antiviral Activity of Related Piperazine Compounds

| Compound Type | Virus Target | Mechanism of Action | Key Findings | Reference |

| Piperazine | Alphaviruses (Aura virus, Chikungunya virus) | Binds to the hydrophobic pocket of the capsid protein. | Demonstrates potential as a scaffold for developing anti-alphaviral drugs. | nih.gov |

| Piperazine Derivatives | Influenza A (H1N1, H3N2), Influenza B | Inhibit viral genome replication and gene transcription. | Show broad-spectrum prophylactic and therapeutic activity against circulating influenza viruses. | nih.gov |

Antiparasitic Research and Anthelmintic Applications

The piperazine scaffold is a known pharmacophore in anthelmintic drugs. drugbank.comnih.gov Piperazine and its salts are effective against roundworm and pinworm infections. drugbank.com Their mechanism of action involves paralyzing the parasites by acting as a GABA receptor agonist, which leads to hyperpolarization of the parasite's muscle membrane and subsequent expulsion from the host's body. drugbank.com

While direct research on the anthelmintic properties of 1-Benzyl-4-(4-aminobutyl)piperazine is not specified, the foundational activity of the piperazine ring suggests potential in this area. drugbank.comnih.gov

Nootropic Activity and Cognitive Enhancement Studies

Derivatives of piperazine have been investigated for their potential to enhance cognitive function. Studies on N-benzylpiperazine (BZP) and its metabolites have shown nootropic effects in animal models. researchgate.netbohrium.com For example, BZP was found to be more active as a nootropic than the reference drug piracetam (B1677957) in a passive avoidance test in mice. researchgate.net Specifically, BZP and its metabolite N-benzylethylenediamine (BEDA) were shown to enhance both the acquisition and consolidation of memory. bohrium.com

Another area of research focuses on designing piperazine derivatives as cognition enhancers by targeting enzymes like acetylcholinesterase (AChE). nih.gov Novel piperazine derivatives have been synthesized and shown to have potent AChE inhibition activity and the ability to reverse scopolamine-induced memory deficits in mice. nih.gov These findings suggest that the piperazine scaffold is a promising starting point for the development of new drugs to treat cognitive deficits, such as those seen in Alzheimer's disease. nih.gov

Table 2: Nootropic Effects of Piperazine Derivatives

| Compound | Animal Model | Test | Key Findings | Reference |

| N-benzylpiperazine (BZP) | Mice | Passive Avoidance Test | More active as a nootropic than piracetam. | researchgate.net |

| BZP and N-benzylethylenediamine (BEDA) | Mice | Passive Avoidance Test | Enhanced acquisition and consolidation of memory. | bohrium.com |

| Novel piperazine derivatives | Mice | Passive Avoidance Test | Potent AChE inhibition and reversal of scopolamine-induced memory deficit. | nih.gov |

Investigation into Neurodegenerative Disease Therapies

The piperazine structure is a key component in the development of therapies for neurodegenerative diseases, particularly Alzheimer's and Parkinson's diseases.

The accumulation of amyloid-β (Aβ) peptides, derived from the amyloid precursor protein (APP), is a central event in the pathology of Alzheimer's disease. aginganddisease.orgnih.gov Consequently, modulating APP metabolism is a primary therapeutic strategy. Research has focused on developing compounds that can inhibit the aggregation of Aβ peptides. nih.gov Novel piperazine-based compounds have been shown to inhibit the aggregation of Aβ1-42 and also to disaggregate pre-formed aggregates in a dose-dependent manner. nih.gov These compounds have also demonstrated neuroprotective properties by reversing Aβ1-42 induced toxicity in cell cultures. nih.gov Furthermore, multi-target drugs containing an N-benzyl piperazine fragment have demonstrated effectiveness in mitigating key pathologies of Alzheimer's disease, including amyloid accumulation. mdpi.com

In the context of Alzheimer's disease , piperazine derivatives are being explored as multi-target-directed ligands. For example, N,N'-disubstituted piperazine derivatives have been synthesized to act as anti-amyloid agents and acetylcholinesterase inhibitors. nih.gov One promising hybrid molecule was found to reduce both amyloid and Tau pathologies and improve memory in a preclinical model of Alzheimer's disease. nih.gov In vitro, this compound reduced Tau phosphorylation and inhibited the release of Aβ peptides. nih.gov Other research has identified a selective and potent butyrylcholinesterase (BChE) inhibitor with a 4-benzylpiperazinequinoline structure that showed therapeutic efficacy in Alzheimer's disease models by exerting anti-inflammatory effects and alleviating cognitive impairment. nih.gov

For Parkinson's disease , research has investigated the role of dopamine (B1211576) receptors. The dopamine D4 receptor (D4R) is a target for managing L-DOPA induced dyskinesias. nih.gov Researchers have developed novel 3- or 4-benzyloxypiperidine scaffolds as D4R antagonists, with some compounds showing high selectivity. nih.gov Additionally, an endogenous amine, 1-benzyl-1,2,3,4-tetrahydroisoquinoline (B1217898) (1BnTIQ), which has a structural resemblance to the benzylpiperazine moiety, was found at higher levels in the cerebrospinal fluid of some parkinsonian patients and was shown to induce Parkinsonism-like behavior in mice. nih.gov

Table 3: Piperazine Derivatives in Neurodegenerative Disease Models

| Disease Model | Compound Type | Target | Key Findings | Reference |

| Alzheimer's Disease | N,N'-disubstituted piperazine | Amyloid-β, Tau, Acetylcholinesterase | Reduced amyloid and Tau pathology, improved memory. | nih.gov |

| Alzheimer's Disease | 4-benzylpiperazinequinoline | Butyrylcholinesterase | Anti-inflammatory effects, alleviated cognitive impairment. | nih.gov |

| Parkinson's Disease | 3- or 4-benzyloxypiperidine | Dopamine D4 Receptor | Selective antagonism, potential for treating L-DOPA induced dyskinesias. | nih.gov |

Structure Activity Relationship Sar and Lead Optimization Studies

Identification of Key Pharmacophoric Features

The structure of 1-benzyl-4-(4-aminobutyl)piperazine can be deconstructed into three key pharmacophoric elements, each playing a crucial role in its potential biological activity. These elements are the N1-benzyl group, the central piperazine (B1678402) ring, and the N4-(4-aminobutyl) side chain.

The Benzyl (B1604629) Group: This lipophilic moiety is a common feature in many centrally active agents. It is known to engage in hydrophobic and aromatic interactions, such as π-π stacking or hydrophobic pocket binding, within receptor sites. acs.orgresearchgate.net In related series of sigma (σ) receptor ligands, the benzyl group occupies a primary hydrophobic domain (HYD1), which is critical for affinity. nih.gov The unsubstituted nature of the phenyl ring in this group provides a baseline for understanding the effects of further substitution.

The Piperazine Ring: The piperazine core serves as a central scaffold. Its two nitrogen atoms are key features. The nitrogen at position 1 (N1) is tertiary, linking to the benzyl group, while the nitrogen at position 4 (N4) connects to the aminobutyl chain. The piperazine ring is often considered a "privileged structure" in medicinal chemistry due to its ability to present substituents in defined spatial orientations and its ionizable nature. rsc.orgusp.br The basicity of the piperazine nitrogens allows for the formation of salt bridges and hydrogen bonds with amino acid residues in target proteins, which is often a critical determinant of binding affinity. nih.gov Comparing piperazine to piperidine (B6355638) derivatives in similar scaffolds has shown that the additional nitrogen atom can significantly alter binding modes and selectivity profiles. researchgate.netnih.gov

The 4-Aminobutyl Side Chain: This flexible four-carbon chain terminating in a primary amine group is a significant feature. The length of this alkyl chain influences the spatial relationship between the piperazine core and the terminal amine. In many receptor systems, the length of such a linker is a critical determinant of potency and selectivity. nih.gov The terminal primary amine (a hydrogen bond donor) provides an additional site for ionic and hydrogen bond interactions, which can be crucial for anchoring the ligand to its target. This aminobutyl chain enhances hydrophilicity and provides a site for potential functionalization. vulcanchem.com

A general pharmacophore model for related ligands often includes a central basic amine site flanked by hydrophobic domains. nih.gov In 1-benzyl-4-(4-aminobutyl)piperazine, the piperazine nitrogen and the terminal primary amine can both serve as the basic center, while the benzyl group provides a key hydrophobic interaction point.

Systematic Variation of Substituents and Their Effects on Potency and Selectivity

Systematic modifications of the three key pharmacophoric regions in compounds analogous to 1-benzyl-4-(4-aminobutyl)piperazine have yielded significant insights into their SAR.

A. Variation of the Benzyl Group:

In studies on related 1-aralkyl-4-benzylpiperazine derivatives as sigma receptor ligands, modifications to the benzyl group at the N1 position have been explored. While the benzyl group itself confers high affinity, introducing substituents on the phenyl ring can modulate both potency and selectivity. For instance, in a series of benzylpiperazine derivatives targeting the σ1 receptor, the introduction of a para-methoxy group on the benzyl ring was found to improve both affinity and selectivity over the σ2 receptor. nih.gov

B. Variation of the N4-Substituent:

The substituent at the N4 position of the piperazine ring is a major determinant of biological activity. Studies on various classes of piperazine derivatives show that altering the length, rigidity, and terminal functional group of this chain profoundly impacts receptor affinity and selectivity.

Alkyl Chain Length: In a series of histamine (B1213489) H3 receptor ligands, extending the length of an alkyl chain attached to the piperazine ring was shown to decrease affinity. nih.gov This suggests that an optimal linker length is required to correctly position the terminal functional group for interaction with the target receptor.

Terminal Group Modification: Replacing the terminal amine of the butyl chain with other functional groups would be a key area for optimization. For example, in a series of 1-aryl-4-(4-succinimidobutyl)piperazines, the succinimide (B58015) terminal group was critical for potent 5-HT1A receptor binding. nih.gov

The table below illustrates the effects of modifying the N4-substituent in a series of 1-phenylpiperazine (B188723) derivatives targeting serotonergic receptors. While not benzylpiperazines, they demonstrate the importance of the N4-substituent.

| Compound | N4-Substituent | 5-HT1A Receptor Affinity (Ki, nM) |

| Analog 1 | 4-Succinimidobutyl | 4 |

| Analog 2 | 4-Succinimidocyclohexyl (rigid) | 4 |

| Data derived from studies on analogous compounds. nih.gov |

C. Bioisosteric Replacement of the Piperazine Ring:

Replacing the piperazine ring with other cyclic amines, such as piperidine, is a common strategy in lead optimization. In several studies, this modification has been shown to have a significant impact on selectivity. For example, when comparing piperazine and piperidine derivatives as histamine H3 and sigma-1 receptor antagonists, the piperidine analogues often showed higher affinity and selectivity for the sigma-1 receptor. nih.gov This highlights the critical role of the N1 nitrogen of the piperazine ring in defining the interaction profile.

The following table shows comparative binding data for piperidine and piperazine analogues from a study on sigma receptor ligands.

| Compound ID | Core Structure | σ1 Receptor Affinity (Ki, nM) | σ2 Receptor Affinity (Ki, nM) |

| Analog A | 4-Benzylpiperidine (B145979) | 0.4 | 3.3 |

| Analog B | 1-Benzylpiperazine (B3395278) | (Data varies with N4-substituent) | (Data varies with N4-substituent) |

| Data derived from studies on analogous compounds. acs.orgresearchgate.netacs.org |

These examples underscore that even subtle changes, such as the removal or addition of a single nitrogen atom in the core structure, can lead to significant changes in biological activity and receptor selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies are computational methods that aim to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While no specific QSAR studies for 1-benzyl-4-(4-aminobutyl)piperazine have been published, research on structurally related compound classes provides a blueprint for how such an analysis could be approached.

For a series of compounds including 1-benzyl-4-(4-aminobutyl)piperazine, a QSAR model would typically involve:

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each analogue in the series. These can be categorized as:

Electronic: Descriptors related to the electronic properties of the molecule, such as partial charges, dipole moment, and HOMO/LUMO energies.

Steric: Descriptors that describe the size and shape of the molecule, such as molecular volume, surface area, and ovality.

Hydrophobic: Descriptors that quantify the lipophilicity of the molecule, such as the logarithm of the partition coefficient (logP) or distribution coefficient (logD).

Topological: Descriptors that describe the connectivity and branching of the molecular graph.

Model Building: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms would be used to build a mathematical equation that relates the descriptors to the observed biological activity (e.g., Ki or IC50 values).

Model Validation: The predictive power of the QSAR model would be rigorously tested using internal and external validation techniques to ensure its robustness and reliability.

A hypothetical QSAR equation might look like: log(1/IC50) = a(logP) - b(Molecular_Volume) + c*(Dipole_Moment) + d

Such a model would allow for the prediction of the biological activity of new, unsynthesized derivatives, thereby guiding the rational design of more potent and selective compounds.

Ligand Efficiency and Physicochemical Property Optimization

In modern drug discovery, it is not sufficient for a compound to be potent; it must also possess a favorable profile of physicochemical properties to be considered a viable drug candidate. This concept is often captured by metrics such as Ligand Efficiency (LE).

Ligand Efficiency (LE) is a metric used to evaluate how effectively a compound binds to its target relative to its size. It is typically calculated as the binding energy per non-hydrogen atom (heavy atom count, HAC). rgdscience.com

LE = -ΔG / HAC = (RT * ln(Ki)) / HAC

For 1-benzyl-4-(4-aminobutyl)piperazine, with a molecular formula of C15H25N3, the heavy atom count is 18. vulcanchem.com Assuming a hypothetical binding affinity (Ki) of 10 nM for a particular target, the LE would be approximately 0.49 kcal/mol per heavy atom. This value would be considered quite efficient, as values above 0.3 are often deemed favorable. rgdscience.com

Physicochemical Property Optimization:

Beyond potency, optimizing physicochemical properties is crucial for achieving good "drug-likeness." Key properties include:

Lipophilicity (logP/logD): Excessive lipophilicity can lead to poor solubility, high metabolic clearance, and off-target toxicity. rgdscience.com For 1-benzyl-4-(4-aminobutyl)piperazine, the predicted XLogP3-AA is 1.3, which is in a favorable range for many drug candidates. vulcanchem.com

Solubility: The presence of multiple basic nitrogen atoms in the molecule suggests that it can be readily protonated at physiological pH, likely leading to good aqueous solubility. Improving solubility is a key goal in the optimization of many piperazine-based compounds. usp.br

Molecular Weight (MW): With a molecular weight of 247.38 g/mol , this compound is well within the typical range for small molecule drugs. vulcanchem.com

The optimization process often involves balancing these properties. For example, adding a lipophilic substituent to the benzyl ring to increase potency might negatively impact solubility and increase metabolic liability. A successful lead optimization campaign would navigate these trade-offs to produce a compound with a balanced profile of high potency and good drug-like properties. usp.br

Rational Design of Derivatives for Improved Biological Profile

Based on the SAR principles derived from analogous compounds, a rational design strategy can be formulated to create derivatives of 1-benzyl-4-(4-aminobutyl)piperazine with an improved biological profile. This involves targeted modifications to enhance potency, selectivity, and pharmacokinetic properties.

Strategies for Derivative Design:

Substitution on the Benzyl Ring:

Objective: To enhance potency and/or selectivity.

Approach: Introduce small, electronically diverse substituents (e.g., -F, -Cl, -OCH3, -CF3) at the ortho-, meta-, and para-positions of the phenyl ring. Docking studies with a target receptor could guide the choice of substituent to exploit specific interactions. For example, a hydrogen bond acceptor at the para-position might interact with a specific residue in the binding pocket.

Modification of the Aminobutyl Chain:

Objective: To optimize potency and modulate physicochemical properties.

Approach:

Vary Chain Length: Synthesize analogues with shorter (propyl) and longer (pentyl) chains to determine the optimal distance between the piperazine core and the terminal amine.

Introduce Rigidity: Replace the flexible butyl chain with a more rigid linker, such as a cyclohexyl or piperidine ring, to lock the conformation into a potentially more active state and improve selectivity. nih.gov

Modify the Terminal Amine: Convert the primary amine to a secondary or tertiary amine, or replace it with other polar groups like an amide or a small heterocycle, to fine-tune interactions at this part of the molecule.

Bioisosteric Replacement and Scaffolding:

Objective: To improve selectivity and pharmacokinetic properties.

Approach:

Replace the piperazine ring with a piperidine or homopiperazine (B121016) ring to alter the basicity and conformational properties of the core. researchgate.netnih.gov

Replace the benzyl group with other aromatic or heteroaromatic systems (e.g., naphthylmethyl, pyridinylmethyl, thienylmethyl) to explore different hydrophobic and electronic interactions. acs.org

The table below outlines a hypothetical design strategy for new derivatives.

| Parent Moiety | Proposed Modification | Rationale |

| Benzyl Ring | Add p-Fluoro substituent | Modulate electronics and potentially block a site of metabolism. |

| Aminobutyl Chain | Replace with a trans-4-aminocyclohexyl group | Introduce conformational rigidity to enhance selectivity. |

| Piperazine Ring | Replace with a Piperidine ring | Modulate basicity and potentially alter receptor selectivity profile. |

Computational Chemistry and in Silico Approaches in Research

Molecular Docking Simulations for Target Prediction and Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein.

In studies involving compounds structurally related to 1-Benzyl-4-(4-aminobutyl)piperazine, molecular docking has been successfully employed to identify potential biological targets and elucidate binding interactions. For instance, a derivative, 1-(3-(4-benzylpiperazin-1-yl)propyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione, was docked into the enzyme acetylcholinesterase (AChE), a key target in Alzheimer's disease research. researchgate.netrepec.org The simulations revealed that the arylpiperazine fragment could be positioned within the peripheral binding site (PAS) of the enzyme, while another part of the molecule occupied the catalytic active site (CAS). researchgate.net

Similarly, various novel piperazine-derived compounds have been evaluated as inhibitors for targets like dipeptidyl peptidase-IV (DPP-IV), which is relevant to type 2 diabetes. nih.gov Docking studies for these compounds successfully established their good binding affinity at the DPP-IV active site, corroborating the experimental biological data. nih.gov These examples highlight how molecular docking can be a powerful tool for predicting the therapeutic potential of benzylpiperazine derivatives.

| Benzylpiperazine Derivative | Protein Target | Key Finding from Docking Simulation |

|---|---|---|

| 1-(3-(4-benzylpiperazin-1-yl)propyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione | Acetylcholinesterase (AChE) | Arylpiperazine moiety binds to the peripheral site (PAS) while another fragment binds to the catalytic active site (CAS). researchgate.net |

| 1-(2-(4-(7-Chloro-4-quinolyl)piperazin-1-yl)acetyl)pyrrolidine | Dipeptidyl peptidase-IV (DPP-IV) | Established good binding affinity at the enzyme's active site, supporting in vivo data. nih.gov |

| Various Piperazine (B1678402) Derivatives | Peroxisome proliferator-activated receptor gamma (PPARγ) | Used to explore possible binding modes and optimize antidiabetic activity. researchgate.net |

Molecular Dynamics (MD) Simulations to Assess Ligand-Protein Stability

Following molecular docking, molecular dynamics (MD) simulations are often performed to assess the stability of the predicted ligand-protein complex over time. MD simulations model the atomic and molecular motion, providing a detailed view of the conformational changes and the persistence of key interactions, such as hydrogen bonds, within the complex.

For novel piperazine-quinoline conjugates, MD simulations have been used to confirm the stability of the compounds within the active site of the GABA-A receptor, a target for antiepileptic agents. nih.gov Similarly, studies on 1-(4-chlorobenzhydryl) piperazine derivatives have employed MD simulations to analyze their interaction and stability with biological targets. researchgate.net In an investigation of a bis(4-hydroxy benzyl) piperazine-2,5-dione derivative, MD simulations showed that the compound enhanced the structural stability of target proteins related to apoptosis in cancer cells. researchgate.net These studies underscore the importance of MD simulations in validating the docking poses and ensuring that the predicted binding is stable and likely to be maintained under physiological conditions.

| Compound Class | Protein Target | Purpose of MD Simulation | Outcome |

|---|---|---|---|

| Piperazine-1,3,4-oxadiazole-quinoline hybrids | GABA-A Receptor | Determine the stability of synthesized compounds at the active site. nih.gov | Computational results reinforced in vivo screening findings. nih.gov |

| 3R,6R-bis (4-hydroxy benzyl) piperazine-2,5-dione (BHBPPD) derivatives | TNFRSF10B and CYCS (Apoptosis-related proteins) | Assess the binding energy and structural stability of the protein-ligand complex. researchgate.net | The compound exhibited favorable binding energy and enhanced the structural stability of the target proteins. researchgate.net |

Prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profiles

In silico ADMET prediction is a critical step in early-stage drug discovery that helps to identify compounds with favorable pharmacokinetic and safety profiles, reducing the likelihood of late-stage failures. Various computational models are used to estimate properties like gastrointestinal absorption, blood-brain barrier permeability, interaction with metabolic enzymes (e.g., Cytochrome P450), and potential toxicity.

| ADMET Property | General Prediction for Benzylpiperazine Analogs | Significance |

|---|---|---|

| Absorption | Predicted to have good gastrointestinal (GI) absorption. researchgate.net | Indicates potential for oral bioavailability. |

| Distribution | Evaluated for properties like blood-brain barrier permeability. | Determines if the compound can reach its intended target in the body. |

| Metabolism | Screened for potential interactions with Cytochrome P450 (CYP) enzymes. researchgate.net | Predicts potential for drug-drug interactions. |

| Toxicity | Generally predicted to have low toxicity profiles in computational models. researchgate.netresearchgate.net | Early indicator of the compound's safety profile. |

Virtual Screening for Hit Identification and Scaffold Hopping

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. Molecular docking is a primary tool used in virtual screening campaigns.

The benzylpiperazine core is a versatile scaffold found in numerous biologically active compounds. This scaffold can be used in virtual screening efforts to identify new "hits" for various therapeutic targets. By starting with the known interactions of benzylpiperazine derivatives, such as those with acetylcholinesterase or DPP-IV, researchers can computationally screen vast databases of compounds to find novel molecules that share key binding features but may have different core structures (scaffold hopping). This approach allows for the discovery of new chemical series with potentially improved properties, such as higher potency, better selectivity, or more favorable ADMET profiles.

Quantum Chemical Computations for Electronic Structure and Reactivity (e.g., DFT, HOMO-LUMO Analysis)

Quantum chemical computations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure, geometry, and reactivity of molecules. These methods provide deep insights into a compound's intrinsic properties. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates the molecule is more likely to be reactive. researchgate.net DFT calculations have been performed on related piperazine compounds, such as 1-Amino-4-methylpiperazine and 1-Benzyl-4-(N-Boc-amino)piperidine, to optimize their molecular geometry and calculate their electronic properties, including the HOMO-LUMO gap. researchgate.netnih.gov These calculations help in understanding the charge distribution across the molecule, identifying the most reactive sites, and predicting how the molecule will interact with other species. researchgate.netnih.gov

| Parameter | Description | Significance |

|---|---|---|

| DFT (Density Functional Theory) | A computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. scirp.org | Provides optimized molecular geometry and insights into electronic properties and charge transfer. researchgate.netscirp.org |

| HOMO (Highest Occupied Molecular Orbital) | The outermost orbital containing electrons, representing the ability to donate an electron. researchgate.net | Indicates electron-donating potential. |

| LUMO (Lowest Unoccupied Molecular Orbital) | The innermost orbital without electrons, representing the ability to accept an electron. researchgate.net | Indicates electron-accepting potential. |

| HOMO-LUMO Energy Gap (ΔE) | The energy difference between the HOMO and LUMO. researchgate.net | A key indicator of molecular stability and reactivity; a larger gap implies higher stability. researchgate.net |

Advanced Analytical Methodologies for Characterization and Quantification in Research

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are indispensable for separating 1-Benzyl-4-(4-aminobutyl)piperazine from starting materials, by-products, or impurities, and for assessing its purity. The choice of technique depends on the volatility and polarity of the analyte.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry is a powerful technique for the analysis of volatile and thermally stable compounds. While the high molecular weight and polarity of 1-Benzyl-4-(4-aminobutyl)piperazine can present challenges, derivatization can improve its volatility and chromatographic behavior. Trimethylsilylation is a common derivatization choice for compounds containing amine functionalities, enhancing their suitability for GC-MS analysis. rsc.org

The analysis involves injecting the sample into a heated port, where it is vaporized and carried by an inert gas through a capillary column. A non-polar or mid-polar column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., DB-5ms or equivalent), is typically effective for separating piperazine (B1678402) derivatives. rdd.edu.iqbeilstein-journals.org

Upon elution from the column, the compound enters the mass spectrometer, where it is ionized, most commonly by electron ionization (EI). The resulting mass spectrum displays the molecular ion and a characteristic fragmentation pattern that serves as a molecular fingerprint. For 1-Benzyl-4-(4-aminobutyl)piperazine, key fragment ions would be expected from the cleavage of the benzyl (B1604629) group (producing the highly stable tropylium (B1234903) ion at m/z 91), fragmentation of the piperazine ring, and cleavage of the aminobutyl side chain.

| Parameter | Typical Condition |

|---|---|

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Carrier Gas | Helium, constant flow rate of 1 mL/min |

| Injection Mode | Splitless |

| Injector Temperature | 260-280 °C |

| Oven Program | Initial 60 °C (1 min), ramp at 10-15 °C/min to 280 °C (hold 4 min) |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV |

| Expected Key Fragments (m/z) | 91 (Tropylium ion), 135 (Benzylpiperazine fragment), various fragments from aminobutyl chain cleavage |

Liquid Chromatography-Mass Spectrometry (LC-MS)